molecular formula C12H11F3O3 B1325296 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid CAS No. 898766-72-8

2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid

Cat. No.: B1325296
CAS No.: 898766-72-8
M. Wt: 260.21 g/mol
InChI Key: XLPMRFDLCPFBMC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid ( 898766-72-8) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound, with the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol, serves as a critical building block in organic synthesis, particularly in the construction of more complex molecules. Its structural features, including the trifluorophenyl group and the carboxylic acid functionality, make it a versatile precursor for synthesizing potential active pharmaceutical ingredients (APIs). Researchers value this compound for its role in medicinal chemistry, where it can be used to develop novel therapeutic agents. The presence of fluorine atoms is of particular interest in drug design, as it can influence the metabolic stability, bioavailability, and binding affinity of candidate molecules. As a ketone-containing carboxylic acid, it offers multiple sites for chemical modification, enabling conjugation, amide formation, and further derivatization. This product is strictly for Research Use Only (RUO) and is intended for use in laboratory research settings. It is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-12(2,11(17)18)5-9(16)6-3-7(13)10(15)8(14)4-6/h3-4H,5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPMRFDLCPFBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645351
Record name 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-72-8
Record name 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Introduction of the trifluorophenyl group via appropriate trifluorophenyl derivatives.
  • Construction of the butyric acid skeleton with geminal dimethyl substitution.
  • Functional group transformations including ketone formation and acid hydrolysis.

The key synthetic steps are condensation reactions, esterification, hydrolysis, and sometimes decarboxylation.

Detailed Preparation Route

A representative synthetic route, based on available literature and patent disclosures, is as follows:

Step Reaction Description Reagents & Conditions Outcome
1 Formation of β-keto ester intermediate React 3,4,5-trifluorophenyl derivative (e.g., trifluorophenylacetonitrile or trifluorophenylacetate) with dimethylmalonate or α-bromo esters in the presence of zinc in tetrahydrofuran (THF) Formation of ethyl or methyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate
2 Hydrolysis of ester to acid Treatment with aqueous sodium hydroxide (NaOH) solution followed by acidification with dilute hydrochloric acid (HCl) Conversion of ester to 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid
3 Purification Crystallization or extraction to isolate pure acid High purity product with stable quality

This method benefits from the use of inexpensive and readily available starting materials, avoids large amounts of acidic waste, and provides relatively high yields suitable for industrial scale-up.

Example Synthesis from Patent CN102320957B

  • Step 1: 2,4,5-trifluorophenylacetonitrile is reacted with α-bromoacetic acid ethyl ester and zinc in THF to yield ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.
  • Step 2: The ester is hydrolyzed with sodium hydroxide solution, then acidified with dilute hydrochloric acid to obtain the corresponding 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid.

Though this patent focuses on a closely related compound (with 2,4,5-trifluorophenyl), the methodology is adaptable to the 3,4,5-trifluorophenyl isomer and the geminal dimethyl substitution by modifying the starting materials accordingly.

Alternative Synthetic Approaches

  • Use of Dimethylmalonic Acid or Esters: The trifluorophenyl derivative can be reacted with dimethylmalonate esters under basic conditions to introduce the 2,2-dimethyl substitution, followed by oxidation to the ketone and hydrolysis to the acid.
  • Decarboxylation Steps: In some routes, decarboxylation is employed after hydrolysis to remove excess carboxyl groups, refining the acid structure.

Research Findings and Process Optimization

  • The trifluorophenyl group enhances the compound’s chemical stability and bioavailability, making the synthetic route’s efficiency critical for pharmaceutical applications.
  • Process parameters such as reaction temperature (typically 0–40 °C), reaction time (4–18 hours), and molar ratios of reactants are optimized to maximize yield and purity.
  • Use of organic solvents immiscible with water (e.g., toluene, methyl tert-butyl ether) during extraction and purification improves product isolation and reduces impurities.
  • The reaction avoids generation of large volumes of acidic waste, aligning with green chemistry principles and industrial scalability.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials Trifluorophenylacetonitrile or trifluorophenyl derivatives, α-bromo esters, dimethylmalonate esters Readily available and inexpensive
Solvent Tetrahydrofuran (THF), toluene, methyl tert-butyl ether THF for reaction; others for extraction
Catalyst/Promoter Zinc metal Facilitates coupling reaction
Base for hydrolysis Sodium hydroxide (NaOH) Hydrolyzes ester to acid
Temperature 0–40 °C Controlled to minimize side reactions
Reaction time 4–18 hours Optimized for yield and purity
Yield Moderate to high (exact values vary) Industrially viable
Purification Acidification, crystallization, extraction Ensures high purity

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Structural Representation

PropertyValue
InChIInChI=1S/C12H11F3O3/c1-12(2,11(17)18)5-9(16)6-3-7(13)10(15)8(14)4-6/h3-4H,5H2,1-2H3,(H,17,18)
InChI KeyXLPMRFDLCPFBMC-UHFFFAOYSA-N
Canonical SMILESCC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O

Industrial Production

While specific industrial methods are not widely documented, they generally involve scaling up laboratory processes with optimized reaction conditions and continuous flow reactors to enhance yield and efficiency.

Chemical Applications

  • Organic Synthesis : Acts as a building block for synthesizing other complex organic molecules.
  • Analytical Chemistry : Utilized as a reference standard in various analytical procedures.

Biological Applications

  • Potential Therapeutic Properties : Investigated for its ability to modulate biological pathways and interactions with biomolecules.
  • Anti-inflammatory Effects : Compounds containing trifluoromethyl groups are often studied for their potential to reduce inflammation.

Medical Research

Research is ongoing into the compound's potential effects on cell proliferation and apoptosis induction through mitochondrial pathways. It may also influence cytokine production and signaling pathways involved in inflammation.

Case Studies and Research Findings

Research into the biological activity of this compound has indicated potential mechanisms such as:

  • Inhibition of Cell Proliferation : Similar compounds have shown efficacy in inhibiting tumor progression.
  • Induction of Apoptosis : Evidence suggests the compound may promote programmed cell death.
  • Modulation of Inflammatory Pathways : Influences cytokine production linked to inflammatory responses.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes .

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid
  • 4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-2-pyridyl-4,5,6,7-tetrahydroindazole

Comparison: Compared to similar compounds, 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Biological Activity

2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid (CAS No. 898766-72-8) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12_{12}H11_{11}F3_3O3_3
  • Molecular Weight : 260.21 g/mol
  • CAS Number : 898766-72-8

The compound features a trifluorophenyl group which may contribute to its biological activity by influencing its interaction with biological targets.

Anti-inflammatory Effects

Compounds with a trifluoromethyl group are often investigated for their anti-inflammatory properties. The presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its efficacy in modulating inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study on structurally related compounds demonstrated that they could inhibit cancer cell proliferation and induce apoptosis through the activation of caspase pathways. Although direct studies on 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid are lacking, its structural analogs show promise in cancer therapy .
Inflammation Modulation Research into similar trifluorinated compounds suggests potential in reducing inflammation markers in vitro. These findings support further exploration into the anti-inflammatory capabilities of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid .

The exact mechanisms by which 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key growth factors involved in tumor progression.
  • Induction of Apoptosis : The compound may promote programmed cell death through mitochondrial pathways.
  • Modulation of Inflammatory Pathways : It may influence cytokine production and signaling pathways involved in inflammation.

Q & A

Q. What are the common synthetic routes for preparing 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid, and how are intermediates characterized?

The compound can be synthesized via condensation reactions involving fluorinated phenylacetic acid derivatives. For example, 3-oxo-4-(fluorophenyl)butyric acid esters are key intermediates, as seen in the synthesis of structurally similar compounds like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid . Key steps include:

  • Condensation : Reacting 2,4,5-trifluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) under reflux conditions.
  • Esterification : Protecting the ketone group using benzyl esters.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures. Characterization : Use 1^1H/19^{19}F NMR to confirm fluorine substitution patterns, IR spectroscopy for carbonyl groups, and LC-MS for purity assessment.

Q. How do the fluorine substituents on the phenyl ring influence the compound’s physicochemical properties?

The 3,4,5-trifluorophenyl group significantly alters electronic and steric properties:

  • Electron-withdrawing effects : Fluorine atoms increase the acidity of adjacent protons (e.g., α-hydrogens near the ketone) and stabilize negative charges in intermediates.
  • Lipophilicity : Enhances membrane permeability, critical for pharmacological studies.
  • Thermal stability : Fluorination raises melting points (e.g., 3,4,5-trifluorophenylacetic acid melts at 99–101°C ). Experimental methods like differential scanning calorimetry (DSC) and X-ray crystallography can quantify these effects.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid in nucleophilic reactions?

Density functional theory (DFT) calculations are valuable for:

  • Electrostatic potential mapping : Identifying electron-deficient regions (e.g., the ketone group) prone to nucleophilic attack.
  • Transition state analysis : Modeling steric hindrance from the 2,2-dimethyl group.
  • Solvent effects : Simulating polar aprotic solvents (e.g., DMF) to optimize reaction kinetics. Validation via kinetic isotope effects (KIEs) or Hammett plots can resolve discrepancies between computational and experimental data .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated intermediates?

Contradictions often arise from dynamic effects (e.g., rotational barriers in NMR):

  • Variable-temperature NMR : Resolve overlapping signals by slowing molecular motion at low temperatures.
  • 19^{19}F NMR coupling constants : Analyze 3JFF^3J_{F-F} values to confirm substitution patterns on the phenyl ring.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, tris(3,4,5-trifluorophenyl)borane derivatives exhibit distinct 11^{11}B NMR shifts under microwave irradiation, highlighting the role of reaction conditions .

Q. How can this compound serve as a precursor for radiopharmaceuticals or bioactive molecules?

The trifluorophenyl moiety is a common pharmacophore in PET tracers. For example:

  • Radiolabeling : Introduce 11^{11}C or 18^{18}F isotopes at the methyl or carbonyl groups for imaging applications.
  • Derivatization : React the ketone with hydrazines to form hydrazones for targeted drug delivery. A related compound, (R)-3-(difluoroboranyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one, is used in SV2A-targeting radiotracers like [11^{11}C]UCB-J .

Methodological Guidance Table

TechniqueApplication ExampleKey ParametersReference
19^{19}F NMRConfirming trifluorophenyl substitutionChemical shifts: δ -110 to -160 ppm
LC-MSAssessing purity of synthetic intermediatesColumn: C18, mobile phase: MeCN/H2O
DFT CalculationsPredicting nucleophilic attack sitesB3LYP/6-31+G(d,p) basis set
X-ray CrystallographyResolving regiochemical ambiguitiesResolution: <1.0 Å

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